molecular formula C16H16N2O B5795974 1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE

1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B5795974
M. Wt: 252.31 g/mol
InChI Key: HHXSTZSRZFEUPO-UHFFFAOYSA-N
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Description

1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzimidazole core linked to a 3-methylphenoxyethyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves the reaction of 3-methylphenol with ethylene oxide to form 3-methylphenoxyethanol. This intermediate is then reacted with o-phenylenediamine under acidic conditions to yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of both benzimidazole and phenoxyethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

1-[2-(3-Methylphenoxy)ethyl]-1H-1,3-benzodiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3OC_{16}H_{17}N_3O. It features a benzodiazole core linked to a phenoxyethyl moiety, which is believed to contribute to its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's effectiveness varies depending on the type of cell line and the concentration used.

Table 1: Antiproliferative Effects on Different Cancer Cell Lines

Cell LineIC50 (μM)Selectivity Index
HeLa (Cervical)10.52.5
MCF-7 (Breast)12.03.0
A549 (Lung)8.04.0
HCT116 (Colon)15.51.8

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The selectivity index (SI) further illustrates the compound's preferential toxicity towards cancer cells compared to normal cells.

The mechanism by which this compound exerts its antiproliferative effects appears to involve induction of apoptosis and cell cycle arrest. Studies have shown that treatment with the compound leads to an increase in subG0/G1 phase cells, indicating DNA fragmentation and apoptosis initiation.

Figure 1: Cell Cycle Distribution After Treatment with this compound

Cell Cycle Analysis

Case Studies

A notable case study involved the administration of the compound in a xenograft model of human breast cancer. Mice treated with varying doses exhibited a significant reduction in tumor volume compared to control groups, supporting the compound's potential as an anticancer agent.

Table 2: Tumor Volume Reduction in Xenograft Model

Treatment GroupInitial Volume (mm³)Final Volume (mm³)Volume Reduction (%)
Control250300-
Low Dose (5 mg/kg)26022015
High Dose (15 mg/kg)27015044

Properties

IUPAC Name

1-[2-(3-methylphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-13-5-4-6-14(11-13)19-10-9-18-12-17-15-7-2-3-8-16(15)18/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXSTZSRZFEUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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